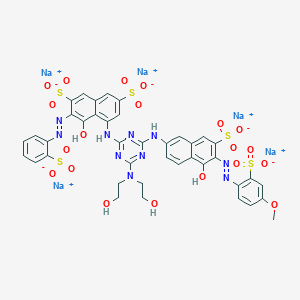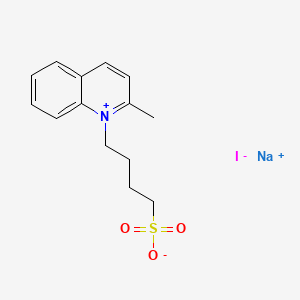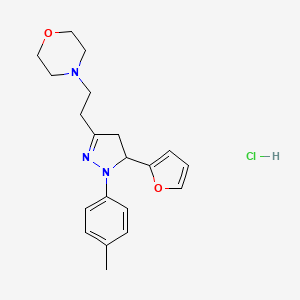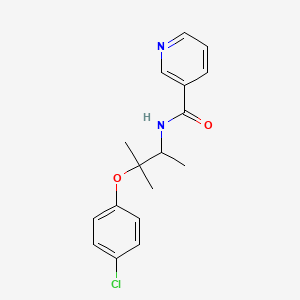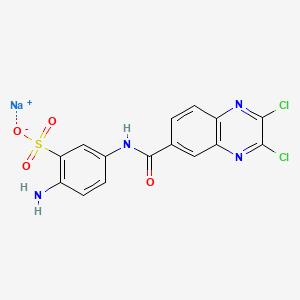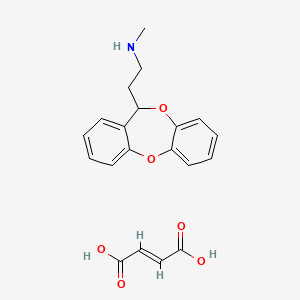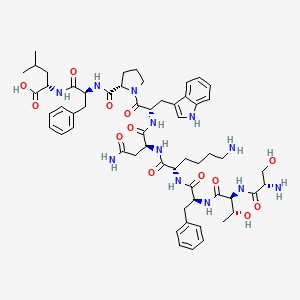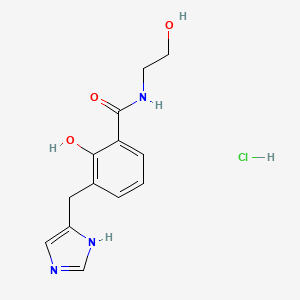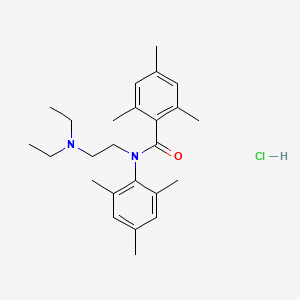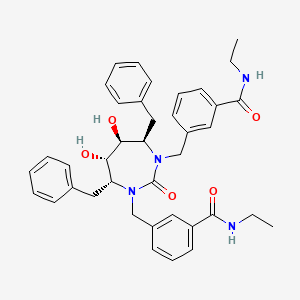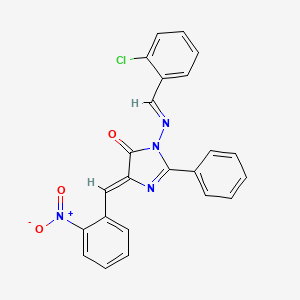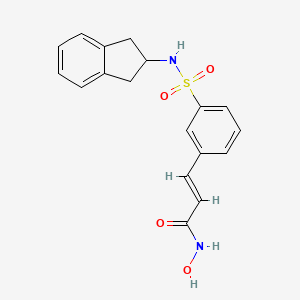
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indan-2-ylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylamide moiety. The presence of the N-hydroxy group adds to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indan-2-ylsulfamoyl Chloride: This step involves the reaction of indan-2-ylamine with chlorosulfonic acid to form indan-2-ylsulfamoyl chloride.
Coupling with Phenylacrylamide: The indan-2-ylsulfamoyl chloride is then reacted with phenylacrylamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indan-2-ylsulfamoyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy sulfonamides: These compounds share the N-hydroxy sulfonamide functional group and are used in similar applications.
Indole derivatives: Compounds with an indole moiety, which also exhibit diverse biological activities.
Uniqueness
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is unique due to the combination of its N-hydroxy, indan-2-ylsulfamoyl, and acrylamide groups. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
414865-46-6 |
|---|---|
Fórmula molecular |
C18H18N2O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(E)-3-[3-(2,3-dihydro-1H-inden-2-ylsulfamoyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H18N2O4S/c21-18(19-22)9-8-13-4-3-7-17(10-13)25(23,24)20-16-11-14-5-1-2-6-15(14)12-16/h1-10,16,20,22H,11-12H2,(H,19,21)/b9-8+ |
Clave InChI |
HQULEUPWBWZMQQ-CMDGGOBGSA-N |
SMILES isomérico |
C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)/C=C/C(=O)NO |
SMILES canónico |
C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



